molecular formula C23H26ClN5O3S B2867028 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1185039-32-0

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2867028
CAS No.: 1185039-32-0
M. Wt: 488
InChI Key: XBZOOFVBPRWBDE-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a piperazine ring, a sulfonyl group, and a pyrazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process includes:

    Formation of the Piperazine Derivative: This step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent.

    Coupling with Pyrazole: The sulfonylated piperazine is coupled with a pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic derivatives depending on the substituents used.

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the sulfonyl group can form strong interactions with enzyme active sites. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Shares the piperazine ring and chlorophenyl group.

    N-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide: Contains the pyrazole and carboxamide groups.

Uniqueness

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-dimethylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-16-7-8-19(13-17(16)2)25-22(30)21-15-27(3)26-23(21)33(31,32)29-11-9-28(10-12-29)20-6-4-5-18(24)14-20/h4-8,13-15H,9-12H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZOOFVBPRWBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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